MDL-800 is a synthetic, small molecule classified as a selective allosteric activator of sirtuin 6 (SIRT6) [, ]. SIRT6 belongs to the sirtuin family, a group of NAD+-dependent class III histone deacetylases known for their roles in aging, metabolism, and various diseases []. MDL-800 is used in preclinical research to investigate the potential therapeutic benefits of activating SIRT6 in various disease models [, , , , , , , , , , , ].
MDL-800 can be synthesized through a multi-step chemical process involving several reagents. A notable method includes the reaction of specific sulfonyl chlorides with pyridine and other organic solvents. For example, one synthesis route involved the addition of 3,5-dichlorobenzene-1-sulfonyl chloride to a pyridine solution containing another precursor compound at low temperatures, followed by a series of purification steps including column chromatography .
The molecular structure of MDL-800 features a complex arrangement that facilitates its interaction with SIRT6. It has been characterized using techniques such as NMR spectroscopy, which provides detailed information about the chemical environment of the atoms within the molecule. The key NMR peaks observed for MDL-800 indicate specific functional groups and their positions within the structure .
MDL-800 participates in various chemical reactions that are crucial for its biological activity. As an allosteric activator of SIRT6, it enhances the deacetylation activity of this enzyme without affecting other sirtuins or histone deacetylases at similar concentrations .
In vitro studies have shown that MDL-800 can inhibit cell proliferation in various cancer cell lines by modulating pathways associated with tumor growth and inflammation . The compound has also demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .
MDL-800 functions primarily as an allosteric modulator that enhances the enzymatic activity of SIRT6. This activation leads to increased deacetylation of histones and non-histone proteins, which subsequently influences gene expression related to inflammation and cellular repair processes .
The mechanism involves binding to an allosteric site on SIRT6, which induces conformational changes that enhance the enzyme's ability to deacetylate target substrates. This process is critical for its role in promoting wound healing and inhibiting inflammatory responses in various cellular contexts .
MDL-800 exhibits several notable physical and chemical properties:
These properties make MDL-800 suitable for various laboratory applications, including biological assays and therapeutic investigations.
MDL-800 has significant potential applications in scientific research and medicine:
Sirtuins (SIRT1–7) are an evolutionarily conserved family of nicotinamide adenine dinucleotide (NAD⁺)-dependent class III histone deacetylases (HDACs) that orchestrate critical biological processes in mammals. These enzymes regulate genomic stability, metabolism, stress responses, inflammation, and aging through post-translational modifications of histone and non-histone targets [3] [6]. SIRT6, in particular, localizes predominantly to the nucleus and has emerged as a pivotal regulator of epigenetic reprogramming and metabolic homeostasis. Unlike other sirtuins, SIRT6 possesses weak deacetylase activity toward canonical substrates but exhibits robust activity toward histone H3 lysine residues (e.g., H3K9, H3K18, H3K56), linking it directly to chromatin remodeling and transcriptional regulation [3] [8]. Its dysfunction is implicated in metabolic disorders, neurodegeneration, and cancer, underscoring its therapeutic relevance.
SIRT6 comprises two principal domains: a large Rossmann fold responsible for NAD⁺ binding and a smaller zinc-binding domain that stabilizes its tertiary structure. These domains form an extended hydrophobic channel that accommodates the acetylated lysine substrate and NAD⁺ cofactor, facilitating a unique deacetylation mechanism [3] [8]. Structurally, SIRT6’s active site is more constrained than that of other sirtuins, contributing to its substrate specificity.
Functionally, SIRT6 acts as a tumor suppressor by deacetylating histone H3 at key lysine residues:
Table 1: Structural and Functional Features of SIRT6
Structural Domain | Function | Biological Consequence |
---|---|---|
Rossmann fold | Binds NAD⁺ cofactor | Enables NAD⁺-dependent deacetylation |
Zinc-binding domain | Stabilizes ternary structure | Maintains enzymatic integrity under stress |
Hydrophobic substrate channel | Accommodates acetylated lysine residues | Confers specificity for H3K9ac/H3K18ac/H3K56ac |
C-terminal helical extension | Mediates chromatin association | Facilitates recruitment to sites of DNA damage |
Allosteric modulators bind to sites distinct from a protein’s active site, inducing conformational changes that enhance or suppress activity. For sirtuins, allostery offers advantages over orthosteric inhibition: higher selectivity, reduced off-target effects, and the ability to fine-tune enzymatic activity context-dependently [3]. MDL-800 (chemical name: Methyl 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-(3,5-dichlorophenylsulfonamido)benzoate) exemplifies this approach. It binds a hydrophobic allosteric pocket near SIRT6’s Rossmann fold, increasing substrate affinity and catalytic turnover by up to 22-fold. This mechanism is supported by kinetic studies showing MDL-800’s EC₅₀ of 10.3–11.0 μM for SIRT6 activation [1] [3] [6].
MDL-800 exhibits exceptional selectivity:
Table 2: Selectivity Profile of MDL-800 Across Deacetylases
Enzyme | Activity of MDL-800 | Concentration Tested |
---|---|---|
SIRT6 | 22-fold activation (EC₅₀ = 10.3–11.0 μM) | ≤50 μM |
SIRT1 | Inactive | ≤100 μM |
SIRT2 | Weak inhibition (10% of SIRT6 effect) | ≤100 μM |
SIRT3–5 | Inactive | ≤100 μM |
HDAC1–11 | Inactive | ≤50 μM |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7